J2N7Kys997
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Overview
Description
It is primarily used in dermatology for the treatment of psoriasis and other skin conditions due to its ability to regulate cell proliferation and differentiation . Tacalcitol is marketed under various names, including Curatoderm and Bonalfa, and is listed on the World Health Organization’s List of Essential Medicines .
Preparation Methods
The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol . One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon . The Horner-Wadsworth-Emmons (HWE) reaction between the C/D ring fragment and commercially available phosphonate completes the carbon skeleton, which is then elaborated into tacalcitol . Industrial production methods focus on optimizing these reactions for large-scale synthesis while maintaining high stereoselectivity and reducing environmental impact .
Chemical Reactions Analysis
Tacalcitol undergoes various chemical reactions, including:
Oxidation: Tacalcitol can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the tacalcitol molecule.
Substitution: Common reagents used in substitution reactions include phosphonates and sulfonates.
Major Products: The primary product of these reactions is tacalcitol itself, along with its various hydroxylated and dehydroxylated derivatives.
Scientific Research Applications
Tacalcitol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactions of vitamin D analogs.
Biology: Tacalcitol is used to study cell differentiation and proliferation, particularly in keratinocytes.
Medicine: It is primarily used in the treatment of psoriasis, chronic chapped lips, and other severe dry skin conditions.
Industry: Tacalcitol is produced and marketed as a pharmaceutical product for dermatological use.
Mechanism of Action
Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes . This interaction reduces excessive cell turnover in the epidermis, which is a hallmark of conditions like psoriasis . The molecular targets include the vitamin D receptor, which regulates the expression of genes involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Tacalcitol is one of several synthetic analogs of vitamin D3. Other similar compounds include:
Calcitriol: The hormonally active form of vitamin D3, which has a potent effect on calcium metabolism.
Alfacalcidol: Another vitamin D analog used for its effects on calcium and phosphate metabolism.
Maxacalcitol: Used in the treatment of psoriasis with a similar mechanism of action to tacalcitol.
Paricalcitol: Primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Eldecalcitol: A vitamin D analog used in the treatment of osteoporosis.
Tacalcitol is unique in its reduced effect on calcium metabolism compared to calcitriol, making it a safer option for long-term use in dermatological conditions .
Properties
CAS No. |
1294517-97-7 |
---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10+/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
BJYLYJCXYAMOFT-TZGGOSDNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
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